molecular formula C16H19FN4O3S B2361462 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946373-24-6

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2361462
CAS RN: 946373-24-6
M. Wt: 366.41
InChI Key: XAHBYEDAULKZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique pharmacological properties, which make it an attractive candidate for the development of new drugs.

Scientific Research Applications

Subheading Antioxidant Profile of Piperazin-1-yl Derivatives

Compounds containing a substituted phenylpiperazin-1-yl fragment, similar in structure to 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, have been studied for their antioxidant properties. A study found that these compounds exhibit significant antioxidant activity in assays like ABTS•+ scavenging and ferric reducing antioxidant power (FRAP), indicating their potential as antioxidants (Malík et al., 2017).

Cancer Research

Subheading Cancer Cell Inhibition by Pyrimidine-Piperazine Compounds

Research on compounds with a structure similar to 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, involving pyrimidine-piperazine conjugates, has shown significant anti-proliferative activities against human breast cancer cell lines. This indicates their potential application in cancer therapy (Parveen et al., 2017).

5-HT7 Receptor Antagonism

Subheading Potential as 5-HT7 Receptor Antagonists

Compounds structurally related to 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine have been evaluated as 5-HT7 receptor antagonists. This research found that such compounds exhibit good activity and selectivity on 5-HT7 receptors, suggesting their potential use in neurological disorders (Yoon et al., 2008).

Herbicide Development

Subheading Application in Herbicidal Sulfonylureas

The development of new pyrimidine and triazine intermediates, structurally similar to the compound , has shown potential in the creation of herbicidal sulfonylureas. These compounds have shown selectivity as post-emergence herbicides in crops like cotton and wheat, highlighting their agricultural applications (Hamprecht et al., 1999).

PI3Kα Inhibition

Subheading PI3Kα Inhibition for Cancer Therapy

Research on compounds with similar structures has led to the identification of potential phosphoinositide-3-kinase inhibitors, a class of compounds relevant in cancer therapy. These studies focus on modifying parts of the molecule to enhance their effectiveness against specific cancer targets (Lanman et al., 2014).

Crystal Structure Analysis

Subheading Crystallographic Insights for Drug Design

The crystal structures of novel piperazine derivatives, structurally akin to 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, have been studied. These analyses are crucial for understanding the molecular interactions and properties that are fundamental in drug design and development (Kumara et al., 2017).

Antibacterial and Anti-inflammatory Activities

Subheading Pharmacological Activities of Piperazine Derivatives

Studies on piperazine derivatives have shown their effectiveness in antibacterial and anti-inflammatory applications. This suggests the potential of compounds like 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine in treating bacterial infections and inflammation (Wu Qi, 2014).

properties

IUPAC Name

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-6-8-21(9-7-20)25(22,23)14-5-3-4-13(17)10-14/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHBYEDAULKZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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